15,19-Dimethyltritriacontane
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Overview
Description
15,19-Dimethyltritriacontane is a long-chain hydrocarbon with the molecular formula C₃₅H₇₂. It is a branched alkane, specifically a dimethyl derivative of tritriacontane. This compound is notable for its presence in the cuticular hydrocarbons of certain insects, where it plays a role in chemical communication.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 15,19-Dimethyltritriacontane typically involves a multi-step process starting from simpler hydrocarbons. One approach involves the use of dimethylcyclooctadiene as a starting material. The synthesis includes steps such as ozonolysis, coupling reactions with phosphonium ylides, and exhaustive hydrogenation . The reaction conditions often involve specific temperatures, solvents like tetrahydrofuran (THF), and catalysts such as palladium on carbon (Pd/C).
Industrial Production Methods
While there is limited information on the large-scale industrial production of this compound, the methods used in laboratory synthesis can be scaled up with appropriate modifications to reaction vessels, temperature control, and purification processes.
Chemical Reactions Analysis
Types of Reactions
15,19-Dimethyltritriacontane primarily undergoes reactions typical of alkanes, such as:
Oxidation: This can lead to the formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Although already a saturated hydrocarbon, partial reduction can be used to modify specific functional groups if present.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using hydrogen gas (H₂) and a catalyst like Pd/C.
Substitution: Halogens such as chlorine (Cl₂) or bromine (Br₂) under UV light or heat.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield alcohols, aldehydes, or acids, while halogenation can produce various haloalkanes.
Scientific Research Applications
15,19-Dimethyltritriacontane has several applications in scientific research:
Chemistry: Used as a model compound in studies of hydrocarbon synthesis and reactions.
Industry: Can be used in the formulation of specialized lubricants or coatings due to its long hydrocarbon chain.
Mechanism of Action
The mechanism by which 15,19-Dimethyltritriacontane exerts its effects, particularly in biological systems, involves its interaction with specific receptors in insects. As a component of insect pheromones, it binds to olfactory receptors, triggering behavioral responses such as mating or aggregation . The molecular pathways involved include signal transduction mechanisms that convert the chemical signal into a physiological response.
Comparison with Similar Compounds
Similar Compounds
Tritriacontane: The parent hydrocarbon without the dimethyl substitutions.
13-Methylhentriacontane: Another branched hydrocarbon with a single methyl group.
15-Methyltritriacontane: A similar compound with a single methyl group at the 15th position.
Uniqueness
15,19-Dimethyltritriacontane is unique due to its specific branching pattern, which influences its physical properties and biological activity. The presence of two methyl groups at distinct positions can affect its melting point, solubility, and interaction with biological receptors, making it distinct from its analogues .
Properties
CAS No. |
56987-80-5 |
---|---|
Molecular Formula |
C35H72 |
Molecular Weight |
492.9 g/mol |
IUPAC Name |
15,19-dimethyltritriacontane |
InChI |
InChI=1S/C35H72/c1-5-7-9-11-13-15-17-19-21-23-25-27-30-34(3)32-29-33-35(4)31-28-26-24-22-20-18-16-14-12-10-8-6-2/h34-35H,5-33H2,1-4H3 |
InChI Key |
LZEZYWWNVXRCEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC(C)CCCC(C)CCCCCCCCCCCCCC |
Origin of Product |
United States |
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